Methyl (E)-2-(prop-1-en-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-2-(prop-1-en-1-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a benzoate ring, with a prop-1-en-1-yl substituent in the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (E)-2-(prop-1-en-1-yl)benzoate can be synthesized through several methods. One common approach involves the esterification of (E)-2-(prop-1-en-1-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-2-(prop-1-en-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in the formation of new esters or amides.
Scientific Research Applications
Methyl (E)-2-(prop-1-en-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of methyl (E)-2-(prop-1-en-1-yl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The prop-1-en-1-yl substituent can also participate in various chemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-3-cyano-4-(prop-1-en-1-yl)benzoate: Similar structure with a cyano group.
[(E)-prop-1-enyl]benzene: Lacks the ester group but has a similar prop-1-en-1-yl substituent.
Trimethyl(prop-1-en-1-yl)silane: Contains a silicon atom instead of a benzoate ring.
Uniqueness
Methyl (E)-2-(prop-1-en-1-yl)benzoate is unique due to its specific ester and prop-1-en-1-yl substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
methyl 2-[(E)-prop-1-enyl]benzoate |
InChI |
InChI=1S/C11H12O2/c1-3-6-9-7-4-5-8-10(9)11(12)13-2/h3-8H,1-2H3/b6-3+ |
InChI Key |
HTZLNWFVVAMGIA-ZZXKWVIFSA-N |
Isomeric SMILES |
C/C=C/C1=CC=CC=C1C(=O)OC |
Canonical SMILES |
CC=CC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.